5-Bromouridine

Overview

Description

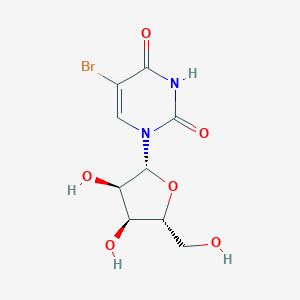

5-Bromouridine is a uridine derivative with a bromo substituent at the fifth carbon. It is a nucleoside analog that is incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry. This compound is known for causing DNA damage through base substitution and increasing the number of mutations .

Scientific Research Applications

5-Bromouridine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other nucleoside analogs.

Biology: Incorporated into RNA to study RNA synthesis and degradation.

Medicine: Used in studies related to cancer research and gene expression.

Industry: Employed in the production of diagnostic tools and research reagents

Safety and Hazards

When handling 5-Bromouridine, it is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin and eyes . Use personal protective equipment as required . In case of accidental release, sweep up and shovel, and keep in suitable, closed containers for disposal .

Relevant Papers One relevant paper is "Transcriptome stability profiling using 5’-bromouridine IP chase (BRIC-seq) identifies novel and functional microRNA targets in human melanoma cells" . This paper used 5’-bromouridine IP chase (BRIC-seq) to reveal highly regulated genes and pathways important in a melanoma cell line . By combining BRIC-seq, RNA-seq and in silico predictions, they identified both existing and novel direct miR-211 targets .

Mechanism of Action

Target of Action

5-Bromouridine (BrUrd) is a uridine derivative with a bromo substituent at the fifth carbon . The primary target of this compound is RNA . It gets incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry .

Mode of Action

This compound interacts with its target, RNA, by getting incorporated into it . This incorporation causes DNA damage through base substitution and increases the number of mutations . It is also used to label RNA and enable the measurement of RNA levels over time .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve RNA synthesis and processing. For instance, it has been used to study in vitro splicing of pre-mRNA . In this context, 5-Bromoruridine 5’-triphosphate (BruUTP) was used to label pre-mRNA and investigate the efficiency of splicing .

Result of Action

The incorporation of this compound into RNA results in DNA damage through base substitution, leading to an increase in the number of mutations . This can have significant effects at the molecular and cellular levels, potentially influencing gene expression and cellular function.

Biochemical Analysis

Biochemical Properties

5-Bromouridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Cellular Effects

This compound is incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry . It causes DNA damage through base substitution and increases the number of mutations . It has been found to decrease the viability of certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into RNA, where it causes DNA damage through base substitution and increases the number of mutations . This can lead to changes in gene expression and potentially impact cellular function .

Temporal Effects in Laboratory Settings

This compound has been used to detect the half-life of RNA molecules . In a method called 5’-bromo-uridine immunoprecipitation chase-deep sequencing analysis (BRIC-seq), 5’-bromouridine is used to label RNA and enable the measurement of RNA levels over time .

Metabolic Pathways

As a purine nucleoside analog, it is likely to be involved in nucleotide metabolism .

Subcellular Localization

Given its incorporation into RNA, it is likely to be found in the nucleus where transcription occurs

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromouridine can be synthesized through the bromination of uridine. The process involves the reaction of uridine with bromine in the presence of a suitable solvent. The reaction typically occurs at room temperature and results in the substitution of a hydrogen atom at the fifth carbon of uridine with a bromine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromouridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the uridine moiety.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted uridine derivatives.

Oxidation: Oxidized uridine products.

Reduction: Reduced uridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Bromodeoxyuridine: A synthetic nucleoside analog similar to 5-Bromouridine but used primarily in DNA studies.

5-Bromouracil: Another brominated derivative of uracil, used as an experimental mutagen.

Uniqueness

This compound is unique in its ability to be incorporated into RNA, making it a valuable tool for studying RNA metabolism and function. Its ability to cause mutations through base substitution also sets it apart from other nucleoside analogs .

Properties

IUPAC Name |

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFIRQJZCNVMCW-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317210 | |

| Record name | 5-Bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-75-5 | |

| Record name | 5-Bromouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEY8PG1BRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Compatibility: BrU can be used in conjunction with other labeling methods, enabling multi-parametric analyses. [, ]

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is used to separate and quantify 5-Bromouridine and its metabolites. []

- Mass spectrometry (MS): MS-based methods offer high sensitivity and specificity for analyzing this compound. []

- Immunofluorescence Microscopy: Immunofluorescence microscopy, using antibodies specific to BrU, allows for the visualization of BrU-labeled RNA in cells and tissues. [, ]

- Flow Cytometry: Flow cytometry, combined with BrU labeling and antibody staining, enables the quantification of RNA synthesis at the single-cell level. []

Q1: What resources are available for researchers working with this compound?

A1: Several resources support researchers using this compound:

Q2: What are some significant milestones in the research and application of this compound?

A2: Key milestones in this compound research include:

- Early Synthesis and Characterization: The initial synthesis and characterization of this compound in the mid-20th century paved the way for its use in research. []

- Applications in RNA Research: The recognition of this compound's photoreactivity led to its widespread adoption as a tool for studying RNA structure, function, and interactions. [, , , ]

- Development of Sensitive Detection Methods: Advancements in analytical techniques, such as immunofluorescence microscopy and flow cytometry, significantly enhanced the sensitivity and versatility of this compound-based assays. [, , ]

- Materials Science & Nanotechnology: Researchers are exploring the use of this compound-modified oligonucleotides in materials science, particularly for developing biosensors and nanomaterials. []

- Biophysics & Computational Biology: this compound has been instrumental in biophysical studies of RNA structure and dynamics, aided by computational modeling and simulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)